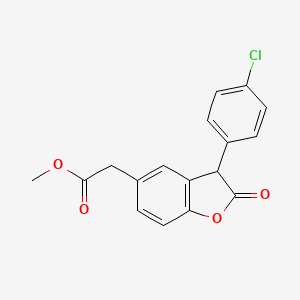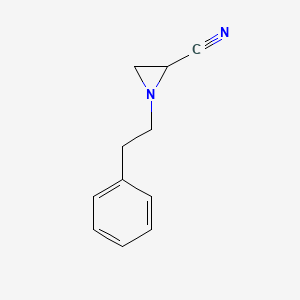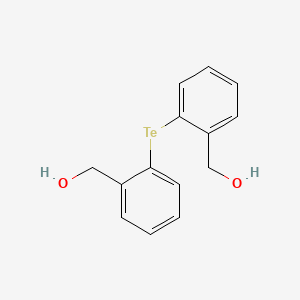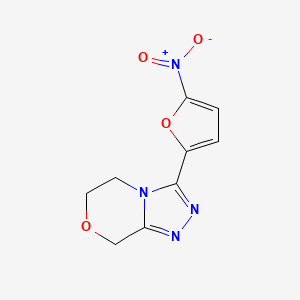
8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- is a heterocyclic compound that features a unique fusion of triazole and oxazine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the nitrofuranyl group further enhances its biological activity, making it a promising candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with ortho esters, leading to the formation of the triazole ring, which is then fused with an oxazine ring through further cyclization reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrofuranyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as a drug candidate is being explored, especially for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrofuranyl group is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential biological processes in target cells .
Comparison with Similar Compounds
Similar compounds to 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- include other triazole and oxazine derivatives, such as:
3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine: This compound shares a similar core structure but with a bromine substituent, which may alter its reactivity and biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a fused triazole ring, known for its diverse pharmacological activities.
The uniqueness of 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- lies in its specific fusion of triazole and oxazine rings, combined with the presence of the nitrofuranyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78205-38-6 |
|---|---|
Molecular Formula |
C9H8N4O4 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
InChI |
InChI=1S/C9H8N4O4/c14-13(15)8-2-1-6(17-8)9-11-10-7-5-16-4-3-12(7)9/h1-2H,3-5H2 |
InChI Key |
YJNCGANFSJXFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NN=C(N21)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


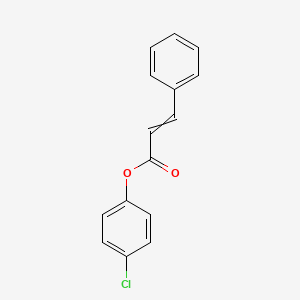
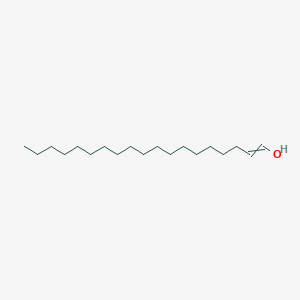

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
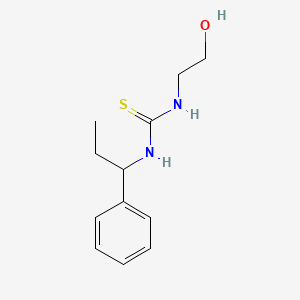
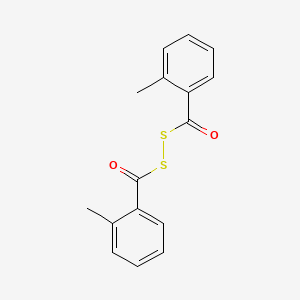

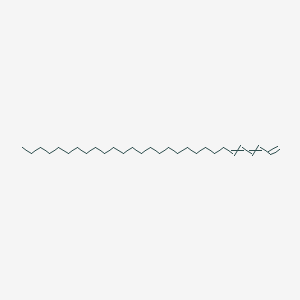
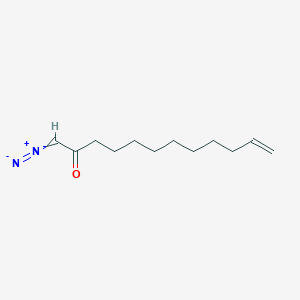
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
